![molecular formula C19H19ClN2O.C4H4O4 B1662261 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate CAS No. 24140-98-5](/img/structure/B1662261.png)

2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate

Overview

Description

“2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate” is a compound that is utilized in research to study its properties as a ligand for various neurotransmitter receptors . It has a high affinity for the dopamine D4 receptor .

Molecular Structure Analysis

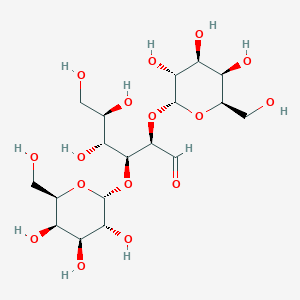

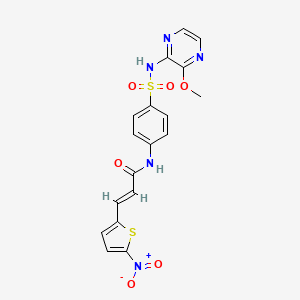

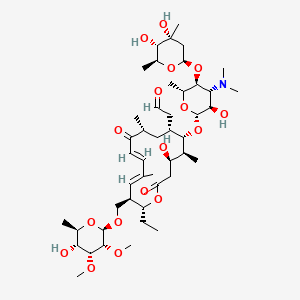

The molecular formula of “2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate” is C19H19ClN2O. It has an average mass of 326.820 Da and a monoisotopic mass of 326.118591 Da .Scientific Research Applications

2-CMDO: Scientific Research Applications:

Dopamine Receptor Antagonism

2-CMDO is known to act as a dopamine D2-like receptor antagonist with some selectivity for D4 receptors. This makes it valuable for research into the modulation of dopamine-related pathways and potential therapeutic applications for conditions influenced by these pathways .

Neurotransmitter Receptor Studies

The compound’s properties as a ligand for various neurotransmitter receptors are of interest. Its affinity and selectivity towards different central nervous system targets can provide insights into receptor function and potential regulatory mechanisms .

Neuroleptic and Extrapyramidal Research

2-CMDO has implications in the study of neuroleptics and their extrapyramidal effects, which are side effects associated with antipsychotic drugs. Understanding these effects can lead to the development of better treatments with fewer side effects .

Clinical Data Element (CDE) Integration

While not a direct application of the compound itself, CMDO (Clinical MetaData ontology) is an ontology and classification scheme for CDEs used in clinical documents, which could be relevant for integrating numerous CDEs from different research projects and clinical documents .

Chromatography Solutions

In the field of chromatography, which is essential for purifying compounds, technologies like CIMmultus™ can be used for preparative applications, potentially including compounds like 2-CMDO .

Tumoroid Formation

Research has shown that 2-CMDO can be involved in the dynamic formation of spheroids or tumoroids, which are three-dimensional cell cultures that can be used to model tumor behavior in a controlled environment .

Mechanism of Action

Target of Action

2-CMDO, also known as 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate, primarily targets dopamine D2-like receptors , displaying some selectivity for D4 receptors . Dopamine receptors play a crucial role in the nervous system, affecting a variety of behaviors such as motor control, cognition, and reward.

Mode of Action

As a dopamine D2-like receptor antagonist , 2-CMDO binds to these receptors and inhibits their activity . This inhibition prevents dopamine, a neurotransmitter, from binding to its receptors and triggering a response. This can lead to changes in the signaling pathways within the cells.

Pharmacokinetics

It is soluble to 100 mm in dmso , which suggests that it may have good bioavailability.

properties

IUPAC Name |

(Z)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHVXDUNWCMZCI-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042571 | |

| Record name | 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine, 1-(8-chloro-10-dibenzo(b,f)oxepinyl)-4-methyl-, maleate | |

CAS RN |

24140-98-5 | |

| Record name | 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)